molecular formula C3H4F3NO3S B1435629 3,3,3-Trifluoro-2-oxopropane-1-sulfonamide CAS No. 1803581-73-8

3,3,3-Trifluoro-2-oxopropane-1-sulfonamide

Cat. No.: B1435629
CAS No.: 1803581-73-8
M. Wt: 191.13 g/mol
InChI Key: XPAHSALTMBBXIV-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-oxopropane-1-sulfonamide is a chemical compound with the molecular formula C₃H₄F₃NO₃S and a molecular weight of 191.13 g/mol . This compound is characterized by the presence of trifluoromethyl, oxo, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-oxopropane-1-sulfonamide typically involves the reaction of trifluoroacetyl chloride with sulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

3,3,3-Trifluoro-2-oxopropane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3,3-Trifluoro-2-oxopropane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-oxopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 3,3,3-Trifluoro-2-oxopropane-1-sulfonamide include:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO3S/c4-3(5,6)2(8)1-11(7,9)10/h1H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAHSALTMBBXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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